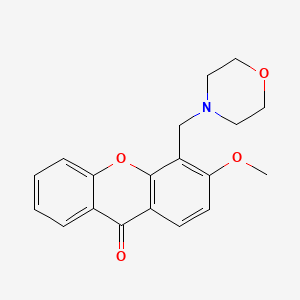
9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)-: is a synthetic organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- typically involves the reaction of appropriate xanthone derivatives with morpholine and methoxy substituents under controlled conditions. The process may include steps such as nucleophilic substitution, cyclization, and functional group modifications .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, the compound is studied for its potential as a fluorescent probe and its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
- 3-hydroxy-4-methoxy-9H-xanthen-9-one
- 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
Uniqueness: Compared to similar compounds, 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- is unique due to its specific morpholinylmethyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17862-45-2 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-methoxy-4-(morpholin-4-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C19H19NO4/c1-22-16-7-6-14-18(21)13-4-2-3-5-17(13)24-19(14)15(16)12-20-8-10-23-11-9-20/h2-7H,8-12H2,1H3 |
InChI Key |
AKBOBQFYCLHMTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















